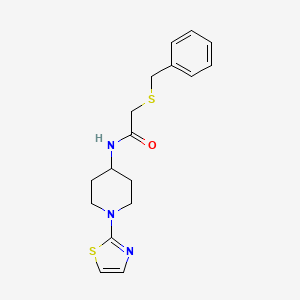

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c21-16(13-22-12-14-4-2-1-3-5-14)19-15-6-9-20(10-7-15)17-18-8-11-23-17/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEIJHJJVMLWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Benzylthio Group Introduction: The benzylthio group can be introduced through nucleophilic substitution reactions where a benzyl halide reacts with a thiol group.

Final Coupling: The final step involves coupling the thiazole and piperidine rings with the benzylthio group through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has been explored as a potential drug candidate due to its structural features that may interact with specific molecular targets, such as enzymes or receptors. Its biological activities include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds derived from similar thiazole structures have shown promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. Research indicates that thiazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Molecular docking studies suggest that these compounds may effectively bind to cancer-related receptors, modulating their activity .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, optimizing yields and purity through advanced techniques such as continuous flow reactors and green chemistry principles.

Material Science

The compound's distinctive properties can be harnessed in material science for developing new materials with specific functionalities. Research into thiazole-bearing compounds has revealed their potential in creating advanced materials with applications in electronics and photonics due to their electronic properties .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential of thiazole-based compounds in combating infections .

- Anticancer Screening : Another investigation focused on the anticancer properties of thiazole-containing compounds. The study demonstrated that specific derivatives significantly inhibited the proliferation of cancer cells in vitro, suggesting their potential as therapeutic agents .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity against target receptors .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and piperidine rings can play crucial roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogues include substituents on the thiazole ring, piperidine/piperazine modifications, and side-chain functionalization. These changes influence physical properties such as melting points (mp), molecular weights (MW), and solubility.

Table 1: Physical Properties of Selected Analogues

*Estimated based on molecular formula.

Key Observations :

- Piperidine vs. Piperazine : Compounds with piperazine (e.g., compound 13) exhibit higher MW and mp compared to piperidine-containing analogues, likely due to increased polarity and crystallinity .

- Thiazole Substitution : Electron-withdrawing groups (e.g., dichlorophenyl in ) increase mp, suggesting enhanced intermolecular interactions .

- Side-Chain Complexity : Rilapladib’s extended structure () results in a significantly higher MW, correlating with its role as a macromolecular enzyme inhibitor.

Key Observations :

- Enzyme Inhibition: Piperazine-thiazole derivatives () show strong MMP inhibition, whereas rilapladib () targets Lp-PLA2 with sub-nanomolar potency, highlighting the impact of side-chain bulk on selectivity.

- Antimicrobial vs. Anti-inflammatory : Dichlorophenyl-thiazole acetamide () mimics penicillin’s structure, suggesting a different mechanism compared to anti-inflammatory thiazole-piperazine compounds .

- Anti-Tubercular Activity : Nitro-triazole derivatives () demonstrate how heterocyclic appendages (e.g., triazole) can redirect activity toward bacterial targets.

Biological Activity

The compound 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 347.5 g/mol

- CAS Number : 1448129-34-7

The structure comprises a thiazole ring, a piperidine moiety, and a benzylthio group, which contribute to its unique chemical properties and biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved via the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.

- Piperidine Ring Formation : Cyclization reactions using appropriate precursors like 1,5-diaminopentane.

- Introduction of the Benzylthio Group : Nucleophilic substitution reactions where a benzyl halide reacts with a thiol group are commonly used.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine rings are crucial for these interactions, potentially affecting pharmacokinetics and pharmacodynamics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds containing thiazole moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis through intrinsic and extrinsic signaling pathways .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that certain thiazole derivatives exhibit strong AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Research indicates that derivatives with thiazole rings exhibit significant antibacterial activity against various pathogens, comparable to standard antibiotics .

Comparative Biological Activity of Related Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 8.66 | |

| Compound B | AChE Inhibition | 2.7 | |

| Compound C | Antimicrobial | 6.09 |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of thiazole-containing compounds on HeLa cells, revealing that certain derivatives induced significant apoptosis through both intrinsic and extrinsic pathways.

Case Study 2: AChE Inhibition

In vitro assays demonstrated that a series of thiazole derivatives exhibited potent AChE inhibition, with one compound achieving an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between thiol-containing precursors (e.g., benzylthiol) and acetamide derivatives. A common approach involves carbodiimide-mediated amide bond formation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base), as described for analogous thiazole-acetamide compounds . Optimization may require adjusting solvent polarity (e.g., DMF vs. DCM), temperature (e.g., 273 K to prevent side reactions), and stoichiometric ratios of reactants. Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) should confirm purity and structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the benzylthio group (δ ~3.5–4.0 ppm for SCH₂), piperidinyl protons (δ ~1.5–2.5 ppm), and thiazole aromatic protons (δ ~7.0–8.5 ppm).

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S vibrations (~650–700 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Begin with broad-spectrum antimicrobial screening (e.g., against Gram-positive/negative bacteria and fungi) using disk diffusion or microdilution assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., cisplatin for apoptosis studies) and dose-response curves (1–100 µM) are essential to establish baseline activity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of thiazole-piperidine-acetamide hybrids?

- Methodological Answer : Regioselectivity in thiazole ring formation can be controlled using catalysts like anhydrous AlCl₃ to direct cyclization . For piperidine functionalization, protect/deprotect strategies (e.g., Boc-protected amines) ensure selective substitution at the 4-position. Computational modeling (e.g., DFT) may predict reactive sites to guide synthetic design .

Q. How can X-ray crystallography and SHELX software validate the compound’s structure and intermolecular interactions?

- Methodological Answer : Grow single crystals via slow evaporation (methanol/acetone mixtures) . Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯N interactions between thiazole and acetamide groups) and torsional angles (e.g., dihedral angles between aromatic rings). R-factors < 5% indicate high reliability .

Q. What computational approaches are suitable for predicting the compound’s biological targets and mechanism of action?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related proteins (e.g., Bcl-2). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. QSAR models can correlate structural features (e.g., logP, H-bond acceptors) with activity .

Q. How should researchers resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer :

- Reproducibility : Repeat assays with independent batches to rule out synthesis variability.

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorometric assays) with cellular uptake measurements (HPLC-MS).

- Purity Verification : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.